1,3,6,8-ピレンテトラスルホン酸四ナトリウム塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

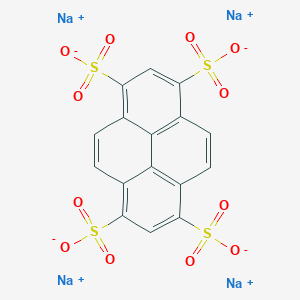

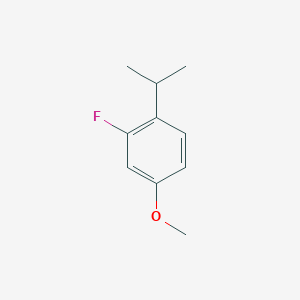

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is a highly water-soluble derivative of pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its vivid photophysical properties, particularly its strong fluorescence emission when excited by ultraviolet light .

科学的研究の応用

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting various ions and molecules.

Biology: Facilitates protein-protein interactions through cation-π interactions.

Medicine: Employed in fluorescence-based assays for diagnostic purposes.

Industry: Utilized in the production of anti-counterfeiting inks due to its excellent fluorescent properties.

作用機序

Target of Action

PTSA is a fluorescent dye that exhibits pure blue fluorescence under UV light . It has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions .

Mode of Action

PTSA interacts with its targets by emitting fluorescence when exposed to UV light . This fluorescence can be used to visualize the targets, such as proteins, under UV light . In addition, PTSA can quench the fluorescence of trivalent iron ions, providing a simple and rapid method for detecting these ions .

Biochemical Pathways

For example, PTSA can be used as a fluorescent probe to monitor the presence and concentration of certain ions, such as trivalent iron ions .

Pharmacokinetics

It is known that ptsa is soluble in water , which suggests that it could be readily absorbed and distributed in the body if administered. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PTSA would need to be determined in pharmacokinetic studies.

Result of Action

The primary result of PTSA’s action is the emission of fluorescence under UV light . This fluorescence can be used to visualize targets, such as proteins, or to detect certain ions . In addition, PTSA has been used to prepare water-soluble invisible inks for anti-counterfeiting applications .

Action Environment

The action of PTSA is influenced by environmental factors such as light and pH. PTSA emits fluorescence under UV light , and this fluorescence can be quenched by certain ions . The stability of PTSA and its resulting inks has been shown to be acceptable after being stored for 30 days

生化学分析

Biochemical Properties

The compound has been used as a ligand or a crystallisation additive in facilitating protein−protein contacts through cation−π interactions . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.

Temporal Effects in Laboratory Settings

The as-prepared 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt exhibits pure blue fluorescence under UV light . It has been used to prepare water-soluble invisible inks based on hydroxyethyl cellulose (HEC) aqueous solution . The resulting inks possessed acceptable stability after being stored for 30 days .

準備方法

Synthetic Routes and Reaction Conditions

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt can be synthesized via a one-step sulfonating reaction. This method is more convenient, effective, and eco-friendly compared to traditional methods . The reaction involves the sulfonation of pyrene with sulfuric acid, followed by neutralization with sodium hydroxide to form the tetrasodium salt. The reaction conditions typically include:

Reagents: Pyrene, sulfuric acid, sodium hydroxide

Conditions: Elevated temperature, controlled addition of reagents, and neutralization

Industrial Production Methods

In industrial settings, the production of 1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt follows similar principles but on a larger scale. The process involves:

Bulk Sulfonation: Using large reactors to sulfonate pyrene with sulfuric acid.

Neutralization: Neutralizing the sulfonated product with sodium hydroxide.

Purification: Crystallization and filtration to obtain the pure tetrasodium salt.

化学反応の分析

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The sulfonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfonates.

Substitution Products: Compounds with different functional groups replacing the sulfonic acid groups.

類似化合物との比較

1,3,6,8-Pyrenetetrasulfonic acid, tetrasodium salt is unique due to its high water solubility and strong fluorescence properties. Similar compounds include:

8-Hydroxypyrene-1,3,6-trisulfonic acid: Another pyrene derivative with three sulfonic acid groups, used as a pH indicator.

Pyrene-1,3,6,8-tetrasulfonic acid: The non-sodium salt form, less water-soluble compared to the tetrasodium salt.

These compounds share similar photophysical properties but differ in their solubility and specific applications.

特性

CAS番号 |

59572-10-0 |

|---|---|

分子式 |

C16H10NaO12S4 |

分子量 |

545.5 g/mol |

IUPAC名 |

tetrasodium;pyrene-1,3,6,8-tetrasulfonate |

InChI |

InChI=1S/C16H10O12S4.Na/c17-29(18,19)11-5-13(31(23,24)25)9-3-4-10-14(32(26,27)28)6-12(30(20,21)22)8-2-1-7(11)15(9)16(8)10;/h1-6H,(H,17,18,19)(H,20,21,22)(H,23,24,25)(H,26,27,28); |

InChIキー |

NQKFDVXUZAJCMW-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC4=C(C=C(C1=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

59572-10-0 |

ピクトグラム |

Irritant |

関連するCAS |

6528-53-6 (Parent) |

同義語 |

PYRENE-1,3,6,8-TETRASULFONIC ACID TETRA SODIUM SALT; PYRENE-1,3,6,8-TETRASULFONIC ACID TETRASODIUM SALT HYDRATE; 1,3,6,8-PYRENETETRASULFONIC ACID TETRASODIUM SALT; 1,3,6,8-pyrenetetrasulfonic acid; 1,3,6,8-Pyrenetetrasulfonic acid tetrasodium salt hydrat |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B35757.png)

![2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B35820.png)